Field: Pharmaceutical Industry
Application: “4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine” is used as a pharmaceutical intermediate.
Application: “4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” is used in the manufacture of Tofacitinib citrate.
Field: Organic Chemistry
Application: Pyrrolo[2,3-d]pyrimidines are synthesized using Cu-catalyzed reactions.
Method: CuCl and 6-methylpicolinic acid are used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines.
Application: The synthesis of N(4)-benzoyl-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine is described.
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine class. This compound is characterized by the presence of a pyrrole and pyrimidine ring, which are fused together, along with chlorine and iodine substituents at the 4 and 5 positions, respectively. The isopropyl group is located at the 7 position of the pyrrolo ring. Its molecular formula is and it has a molar mass of approximately 305.55 g/mol .
There is no scientific research available on the mechanism of action of CIP.
Several synthetic routes have been reported for the preparation of 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine:
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is primarily used as a pharmaceutical intermediate. It plays a crucial role in the synthesis of Tofacitinib citrate and potentially other therapeutic agents targeting inflammatory diseases. Its unique structure may also allow for further derivatization to enhance biological activity or selectivity against specific targets .
Several compounds share structural similarities with 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. Here’s a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 0.79 | Lacks iodine; methyl group instead of isopropyl |
| 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | 0.84 | Methyl group at position 2 instead of isopropyl |
| 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | 0.78 | No chlorine; iodine at position 5 |
| 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | 0.77 | Cyclopentyl group at position 7 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 0.76 | No iodine; simpler structure |
These comparisons illustrate that while many compounds share similar core structures, the specific substitutions significantly influence their chemical properties and potential applications in medicinal chemistry.